4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole
Description
4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole (chemical formula: C₁₁H₈ClF₃N₂O; molecular weight: 276.64 g/mol) is a halogenated pyrazole derivative characterized by three distinct substituents:
- A chlorine atom at position 4,
- A 4-methoxyphenyl group at position 5,
- A perfluopropyl (trifluoromethyl, CF₃) group at position 3 .
The compound exhibits irritant properties (Xi hazard classification), necessitating careful handling in laboratory settings.
Properties
IUPAC Name |
4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF7N2O/c1-24-7-4-2-6(3-5-7)9-8(14)10(23-22-9)11(15,16)12(17,18)13(19,20)21/h2-5H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYINKJGWZOYFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF7N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Incorporation of the perfluopropyl group: This can be achieved through nucleophilic substitution reactions using perfluorinated alkyl halides.
Industrial Production Methods
Industrial production of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated pyrazole.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde derivatives.
Reduction: Formation of 4-H-5-(4-methoxyphenyl)-3-perfluopropylpyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity, while the perfluopropyl group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrazole Derivatives
Substituent Effects on Molecular Conformation and Crystal Packing
Key comparisons are drawn with isostructural pyrazole derivatives from recent crystallographic studies (Table 1). For example:
Table 1: Structural and Crystallographic Comparison
Key Findings:
Halogen Influence : Compound 4 (Cl-substituted) and 5 (Br-substituted) share identical triclinic crystal systems (P¯1 symmetry) but exhibit slight lattice adjustments to accommodate halogen size differences. This suggests that substituting halogens (Cl vs. Br) minimally disrupts overall packing but alters intermolecular distances .
Electronic Effects : The methoxyphenyl group in the target compound introduces electron-donating effects , contrasting with the electron-withdrawing fluorophenyl groups in Compounds 4 and 3. This difference likely impacts solubility and reactivity.
Conformational Flexibility : Both Compounds 4 and 5 display two independent molecules in their asymmetric units, adopting near-identical conformations except for one fluorophenyl group oriented perpendicularly. This highlights the role of steric and electronic factors in molecular flexibility .
Biological Activity
4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloro and methoxy groups, along with the perfluoropropyl substituent, contributes to its unique chemical properties, enhancing lipophilicity and biological interactions.
Research indicates that 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : It displays significant antioxidant activity, protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation in various tissues.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
- Wound Healing : Its potential to enhance wound healing has been explored through various in vitro and in vivo models.
- Neurological Benefits : There is emerging evidence that it may have neuroprotective effects.
Wound Healing Study
A notable study investigated the wound healing properties of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole using an excisional wound model in rats. The results demonstrated significant improvements in wound contraction rates compared to controls.
| Treatment Group | Initial Wound Size (mm²) | Final Wound Size (mm²) | Percentage Healing (%) |
|---|---|---|---|
| Control | 100 | 80 | 20 |
| Compound Group | 100 | 40 | 60 |
This table illustrates that the compound significantly enhanced healing compared to the control group, highlighting its potential as a topical agent for wound management.
Anticancer Activity
Another study focused on the anticancer properties of this pyrazole derivative. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings suggest a selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms and potential clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
